molecular formula C13H13N B1634778 3-(o-Tolyl)aniline CAS No. 400745-54-2

3-(o-Tolyl)aniline

Cat. No. B1634778
CAS RN: 400745-54-2
M. Wt: 183.25 g/mol
InChI Key: VSKSSQACZWHPED-UHFFFAOYSA-N
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Description

“3-(o-Tolyl)aniline” is a chemical compound with the molecular formula C13H13N . It is a derivative of aniline, where a methyl group is attached to the ortho position of the phenyl ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, anilines can be synthesized through various methods. For instance, one field of medicinal chemistry involves the synthesis of antidepressant molecules through metal-catalyzed procedures . Another method involves the reaction of nitrobenzene with Grignard reagents .


Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, anilines in general are known to undergo various reactions. For instance, anilines can react with acyl chlorides to form amides . They can also undergo oxidation and electrophilic reactions .

Scientific Research Applications

Electrocatalysis and Material Science

One significant application involves the use of aniline as a capping agent in the synthesis of mixed-metal oxide (MMO) films for electrocatalysis. These films, particularly Ni–Fe and Ni–Fe–Co MMOs, have been researched for their effectiveness in the oxygen evolution reaction (OER) within alkaline environments. Aniline's role as a capping agent helps optimize the MMO morphology, leading to enhanced catalytic activities. Such developments have implications for renewable energy technologies, particularly in improving electrolysis processes for hydrogen production (Bates et al., 2016).

Environmental Remediation

Aniline and its derivatives have been studied extensively in environmental applications, particularly in the degradation of pollutants. For instance, iron(II) catalysis of aniline mineralization using carbon-polytetrafluoroethylene O2-fed cathodes demonstrates an efficient method for treating industrial wastewaters through electrochemical processes. This method, termed the electro-Fenton process, showcases aniline's role in generating reactive oxidative species for pollutant degradation (Brillas, Mur, & Casado, 1996).

Sensing Applications

The development of gas sensors based on aniline reduced graphene oxide for NH3 detection represents another research application. These sensors exploit the electronic properties of reduced graphene oxide modified with aniline, demonstrating high sensitivity and excellent recovery for NH3, highlighting potential for industrial and environmental monitoring (Huang et al., 2013).

Electrochemical Studies

Studies on the electrooxidation mechanism of aniline through innovative electrochemistry-mass spectrometry coupling provide insights into the polymerization process of aniline, capturing fleeting radical cations and oligomers. This research has implications for understanding the fundamental chemistry of aniline polymerization and its applications in conducting polymers (Yu et al., 2018).

Safety and Hazards

Aniline, a related compound, is known to be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . Specific safety and hazard information for “3-(o-Tolyl)aniline” was not found.

properties

IUPAC Name

3-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSSQACZWHPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400745-54-2
Record name 400745-54-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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